

Application Notes & Protocols: Characterization of 4-Hydroxy-6-methyl-3-nitrocoumarin

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Compound of Interest

Compound Name: 4-Hydroxy-6-methyl-3-nitrocoumarin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of **4-Hydroxy-6-methyl-3-nitrocoumarin**, a compound of interest in medicinal chemistry and drug development. The following protocols and data are intended to guide researchers in the synthesis, purification, and detailed analytical characterization of this molecule.

Synthesis and Purification of Analytical Standard

A pure analytical standard is paramount for accurate quantitative analysis. The synthesis of **4-Hydroxy-6-methyl-3-nitrocoumarin** can be achieved via the nitration of 4-hydroxy-6-methylcoumarin.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin

This protocol is adapted from established methods for the nitration of 4-hydroxycoumarin derivatives.

Materials:

- 4-Hydroxy-6-methylcoumarin

- Concentrated Sulfuric Acid (H_2SO_4)
- Potassium Nitrate (KNO_3) or Fuming Nitric Acid (HNO_3)
- Glacial Acetic Acid
- Ice bath
- Distilled water
- Ethanol or Methanol for recrystallization
- Magnetic stirrer and heating mantle
- Round bottom flask and condenser
- Buchner funnel and filter paper

Procedure:

- In a round bottom flask, dissolve 4-hydroxy-6-methylcoumarin in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.
- Slowly add a nitrating agent (e.g., a solution of potassium nitrate in concentrated sulfuric acid, or fuming nitric acid) dropwise to the stirred solution. The temperature must be kept below 10 °C throughout the addition to prevent over-nitration and side reactions.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Pour the reaction mixture slowly onto crushed ice with constant stirring.
- The precipitated solid, **4-Hydroxy-6-methyl-3-nitrocoumarin**, is collected by vacuum filtration using a Buchner funnel.
- Wash the solid with cold distilled water until the washings are neutral to litmus paper.

- Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a pure analytical standard.
- Dry the purified crystals under vacuum.

Analytical Methods for Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of **4-Hydroxy-6-methyl-3-nitrocoumarin**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized compound and for quantitative analysis in various matrices. A reverse-phase HPLC method can be developed and validated for this purpose.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |
|--------------------|--|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid or Acetic Acid for peak shape improvement) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector, monitoring at a wavelength determined by UV-Vis spectroscopy (e.g., around 315 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |

Experimental Protocol: HPLC Analysis

- **Standard Preparation:** Prepare a stock solution of the purified **4-Hydroxy-6-methyl-3-nitrocoumarin** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
- **Sample Preparation:** Dissolve the sample containing **4-Hydroxy-6-methyl-3-nitrocoumarin** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- **Chromatographic Run:** Equilibrate the HPLC system with the mobile phase. Inject the standards and samples and record the chromatograms.
- **Data Analysis:** Determine the retention time and peak area of **4-Hydroxy-6-methyl-3-nitrocoumarin**. Purity can be assessed by the peak area percentage. For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of the compound through fragmentation analysis.^[5]

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Conditions |
|-----------------------------|--|
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode, or Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Range | m/z 50 - 500 |
| Expected [M-H] ⁻ | 220.03 (for C ₁₀ H ₆ NO ₅) |
| Expected [M+H] ⁺ | 222.04 (for C ₁₀ H ₇ NO ₅) |
| Expected Fragments | Loss of NO ₂ , CO, and other characteristic fragments of the coumarin ring system. ^[5] |

Experimental Protocol: Mass Spectrometry Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Infusion:** Introduce the sample solution directly into the mass spectrometer via a syringe pump for ESI, or use a GC-MS system for EI.
- **Data Acquisition:** Acquire the mass spectrum in the desired scan range.
- **Data Analysis:** Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of **4-Hydroxy-6-methyl-3-nitrocoumarin**, providing detailed information about the chemical environment of each proton and carbon atom.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Note: These are predicted values based on the analysis of similar coumarin structures. Actual values may vary.

| Position | ^1H Chemical Shift (δ , ppm) | ^{13}C Chemical Shift (δ , ppm) |
|-------------------|---|--|
| C2 | - | ~160 |
| C3 | - | ~125 |
| C4 | - | ~158 |
| C4a | - | ~118 |
| C5 | ~7.8 (d) | ~128 |
| C6 | - | ~135 |
| C7 | ~7.4 (d) | ~125 |
| C8 | ~7.6 (s) | ~116 |
| C8a | - | ~152 |
| 6-CH ₃ | ~2.4 (s) | ~21 |
| 4-OH | ~11-13 (br s) | - |

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube.
- **Data Acquisition:** Record the ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
- **Data Analysis:** Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm ⁻¹) |
|-------------------|--|
| O-H (hydroxyl) | 3300-3500 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (methyl) | 2850-2960 |
| C=O (lactone) | 1700-1750 |
| C=C (aromatic) | 1500-1600 |
| N-O (nitro group) | 1500-1550 (asymmetric) and 1340-1380 (symmetric) |

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of **4-Hydroxy-6-methyl-3-nitrocoumarin**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection.[\[10\]](#)

Table 5: Expected UV-Vis Absorption Maxima

| Solvent | Expected λ_{max} (nm) |
|---------------------|--------------------------------------|
| Methanol or Ethanol | ~315 - 325 |

Experimental Protocol: UV-Vis Spectroscopy

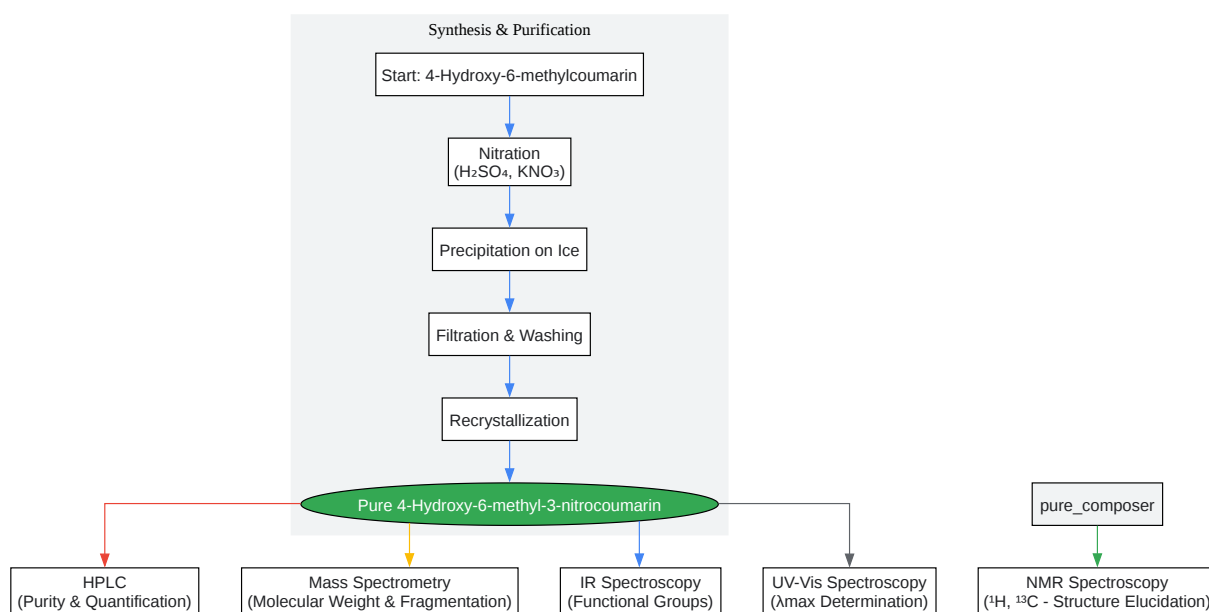
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

- Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Visualizations

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and analytical characterization of **4-Hydroxy-6-methyl-3-nitrocoumarin**.

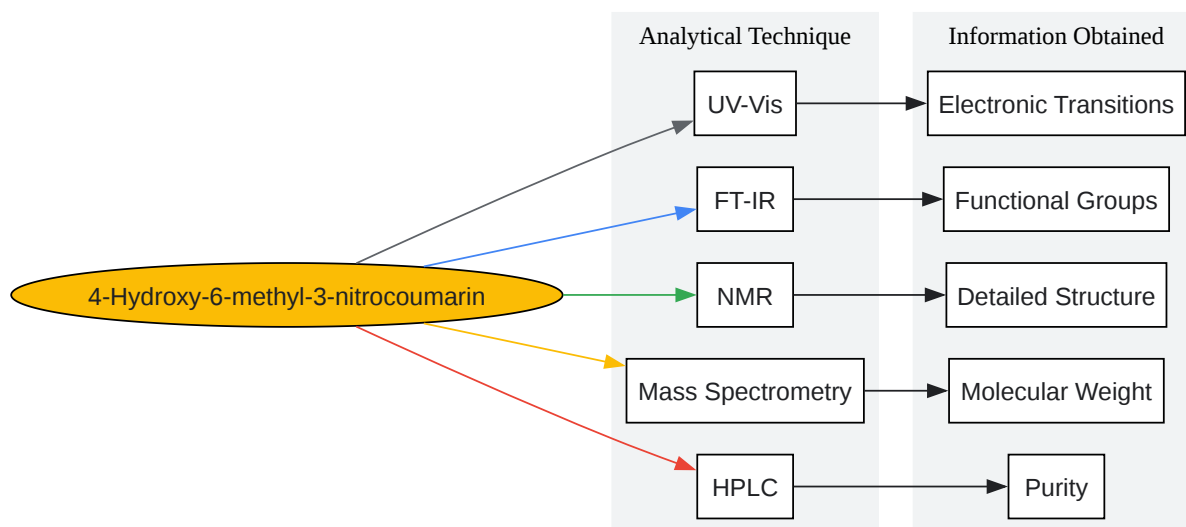


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Caption: Workflow for the synthesis and characterization of **4-Hydroxy-6-methyl-3-nitrocoumarin**.

Relationship of Analytical Techniques

This diagram shows how the different analytical techniques provide complementary information for the complete characterization of the molecule.



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Caption: Relationship between analytical techniques and the information obtained for characterization.

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